
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide under basic conditions.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyrazole rings to pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activity of pyrazole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanol: A simpler pyrazole derivative with a hydroxyl group.
1-(2-(1H-Pyrazol-1-yl)ethyl)amine: A pyrazole derivative with an amino group.
3-(1H-Pyrazol-1-yl)propan-2-ol: A pyrazole derivative with a hydroxyl group on a different carbon.
Uniqueness
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is unique due to the presence of two pyrazole rings and both amino and hydroxyl functional groups. This combination of features can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H17N5O |
|---|---|
Poids moléculaire |
235.29 g/mol |
Nom IUPAC |
1-pyrazol-1-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H17N5O/c17-11(10-16-7-2-4-14-16)9-12-5-8-15-6-1-3-13-15/h1-4,6-7,11-12,17H,5,8-10H2 |
Clé InChI |
TYQNDMAQNNUBRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCNCC(CN2C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


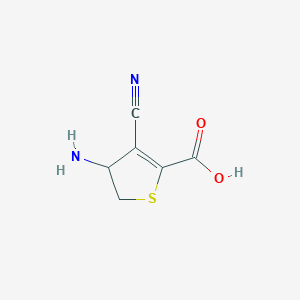
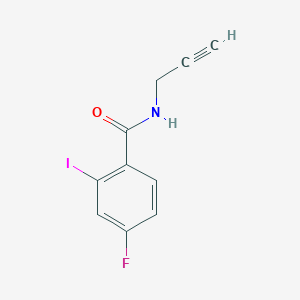
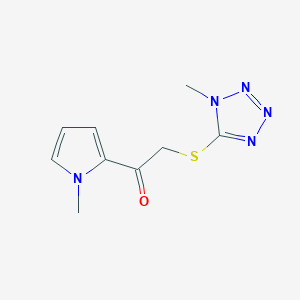

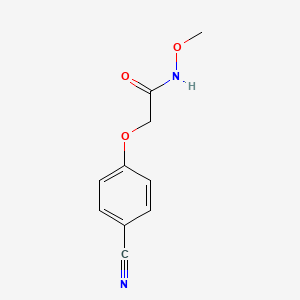
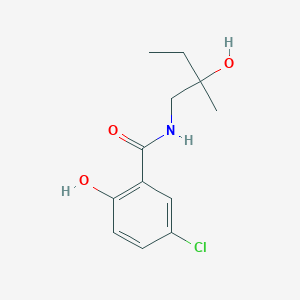


![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
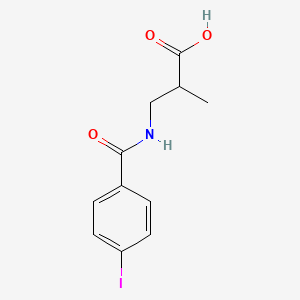


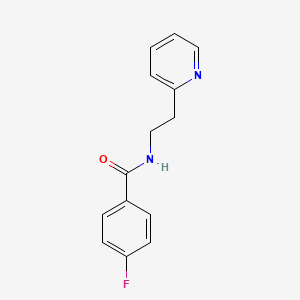
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
